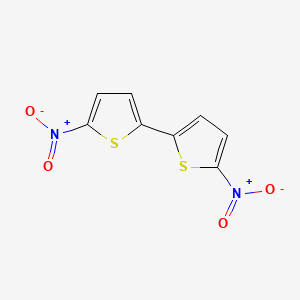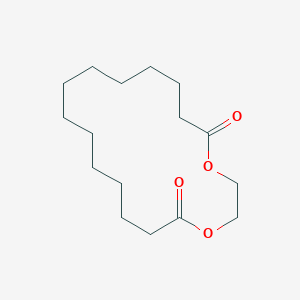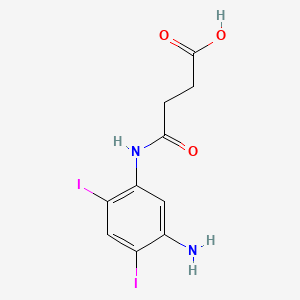
Lithium 1,3-dithian-2-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium 1,3-dithian-2-ide is an organolithium compound with the molecular formula C4H7LiS2. It is a derivative of 1,3-dithiane, where the hydrogen atom at the 2-position is replaced by a lithium atom. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithium 1,3-dithian-2-ide is typically prepared by the deprotonation of 1,3-dithiane using a strong base such as n-butyllithium in a solvent like tetrahydrofuran (THF) at low temperatures . The reaction can be represented as follows:
C4H8S2+n-BuLi→C4H7LiS2+n-BuH
Industrial Production Methods
While the preparation of this compound is primarily conducted on a laboratory scale, the principles of its synthesis can be scaled up for industrial production. The key factors include maintaining low temperatures and using anhydrous conditions to prevent the decomposition of the organolithium compound.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium 1,3-dithian-2-ide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with electrophiles such as alkyl halides, carbonyl compounds, and epoxides to form new carbon-carbon bonds.
Substitution Reactions: Can participate in substitution reactions with suitable leaving groups.
Oxidation and Reduction: Although less common, it can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Alkyl Halides: Reacts with alkyl halides to form substituted dithianes.
Carbonyl Compounds: Adds to carbonyl compounds to form alcohols after hydrolysis.
Epoxides: Opens epoxide rings to form alcohols.
Major Products Formed
The major products formed from these reactions include substituted dithianes, alcohols, and other carbon-carbon bonded structures, depending on the electrophile used .
Wissenschaftliche Forschungsanwendungen
Lithium 1,3-dithian-2-ide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Natural Product Synthesis: Used in the synthesis of complex natural products by forming carbon-carbon bonds.
Pharmaceuticals: Plays a role in the synthesis of pharmaceutical intermediates.
Material Science: Used in the preparation of advanced materials with specific properties.
Wirkmechanismus
The mechanism by which lithium 1,3-dithian-2-ide exerts its effects involves the stabilization of carbanions by the sulfur atoms in the dithiane ring. This stabilization allows the compound to act as a nucleophile, reacting with various electrophiles to form new bonds . The molecular targets and pathways involved include the formation of stable intermediates that facilitate further reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 1,3-dithian-2-ide
- Potassium 1,3-dithian-2-ide
- Magnesium 1,3-dithian-2-ide
Uniqueness
Lithium 1,3-dithian-2-ide is unique due to its high reactivity and stability compared to its sodium and potassium counterparts. The lithium cation provides better stabilization of the carbanion, making it more effective in nucleophilic addition reactions .
Eigenschaften
CAS-Nummer |
36049-90-8 |
|---|---|
Molekularformel |
C4H7LiS2 |
Molekulargewicht |
126.2 g/mol |
InChI |
InChI=1S/C4H7S2.Li/c1-2-5-4-6-3-1;/h4H,1-3H2;/q-1;+1 |
InChI-Schlüssel |
HFNMXYWDJQCFDD-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C1CS[CH-]SC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane](/img/structure/B14673494.png)


![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-2-methyl-1-phenylbutan-1-one](/img/structure/B14673503.png)




![Ethyl 3-methoxybicyclo[3.2.0]hepta-3,6-diene-1-carboxylate](/img/structure/B14673528.png)

